1-Ethynyl-4-methyl-2-nitrobenzene
Overview
Description
1-Ethynyl-4-methyl-2-nitrobenzene is an organic compound that belongs to the class of nitro-alkenyl benzene derivatives. It has gained significant attention in research due to its unique structural features and diverse applications in various fields. The compound is characterized by the presence of an ethynyl group, a methyl group, and a nitro group attached to a benzene ring.
Preparation Methods
The synthesis of 1-Ethynyl-4-methyl-2-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation:
Reduction: Conversion of the acyl group to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen Reduction).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Ethynyl-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like tin and hydrochloric acid.
Common reagents used in these reactions include nitric acid, sulfuric acid, tin, and hydrochloric acid. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethynyl-4-methyl-2-nitrobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-methyl-2-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, directing incoming electrophiles to the meta position relative to the nitro group .
Comparison with Similar Compounds
1-Ethynyl-4-methyl-2-nitrobenzene can be compared with other similar compounds such as:
1-Ethynyl-2-nitrobenzene: Differing by the position of the nitro group.
1-Ethynyl-4,5-dimethyl-2-nitrobenzene: Differing by the presence of additional methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Properties
IUPAC Name |
1-ethynyl-4-methyl-2-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-8-5-4-7(2)6-9(8)10(11)12/h1,4-6H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPKYJUAXQGVAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.